![molecular formula C12H14N2O B2370092 N-isopropyl-1H-indole-5-carboxamide CAS No. 953029-91-9](/img/structure/B2370092.png)
N-isopropyl-1H-indole-5-carboxamide
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Overview
Description
N-isopropyl-1H-indole-5-carboxamide is a chemical compound that belongs to the indole family . It has a molecular formula of C12H14N2O and an average mass of 202.252 Da . It is known to be a p38α MAPK-selective inhibitor . This compound has been found to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .
Synthesis Analysis
The synthesis of indole derivatives, including N-isopropyl-1H-indole-5-carboxamide, often involves a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of N-isopropyl-1H-indole-5-carboxamide consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromaticity of the molecule .Physical And Chemical Properties Analysis
N-isopropyl-1H-indole-5-carboxamide has a melting point of 159-163 °C . Its molecular formula is C12H14N2O, and it has an average mass of 202.252 Da .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were also studied for antiviral activity. Compounds such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited potent antiviral effects against Coxsackie B4 virus .
p38α MAPK Inhibition
- 1H-Indole-5-carboxamide (SD-169) acts as a selective inhibitor of p38α MAPK. It has been explored for preventing the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .
Protein Kinase Cθ Inhibition
- Indole 2-carboxamide derivatives have been investigated for their unique inhibitory properties. These compounds, with a carboxamide moiety at positions 2 and 3, show potential as protein kinase Cθ inhibitors .
Other Potential Applications
While the above fields highlight specific applications, it’s worth noting that indole derivatives, including N-isopropyl-1H-indole-5-carboxamide, continue to be explored for:
Future Directions
properties
IUPAC Name |
N-propan-2-yl-1H-indole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)14-12(15)10-3-4-11-9(7-10)5-6-13-11/h3-8,13H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDVBQSPSAUIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-1H-indole-5-carboxamide |
Synthesis routes and methods
Procedure details
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